molecular formula C6H6N2O B13822766 4H-Pyrrolo[1,2-e][1,2,5]oxadiazine CAS No. 43025-32-7

4H-Pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B13822766
CAS No.: 43025-32-7
M. Wt: 122.12 g/mol
InChI Key: KHOQCZPNBLWKJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[1,2-e][1,2,5]oxadiazine typically involves cyclization reactions. One common method is the reaction of pyrrole derivatives with nitroso compounds under acidic conditions . Another approach involves the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction . These methods provide efficient routes to obtain the desired oxadiazine ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can be tailored to meet industrial requirements, such as cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Properties

CAS No.

43025-32-7

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4H-pyrrolo[1,2-e][1,2,5]oxadiazine

InChI

InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-4H,5H2

InChI Key

KHOQCZPNBLWKJM-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC2=CC=CN21

Origin of Product

United States

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